

Sulfo-Cy3-Tetrazine: Application Notes and Protocols for Super-Resolution Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulfo-Cy3-Tetrazine** for super-resolution microscopy. This document details the dye's photophysical properties, its application in advanced imaging techniques, and provides detailed protocols for its use in bioorthogonal labeling for Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to Sulfo-Cy3-Tetrazine

Sulfo-Cy3-Tetrazine is a water-soluble, orange-fluorescent dye that is a key tool for bioorthogonal labeling in super-resolution microscopy.[1][2] Its core structure consists of a Sulfo-Cy3 fluorophore functionalized with a tetrazine moiety. This combination allows for highly specific and efficient labeling of target biomolecules that have been metabolically, genetically, or chemically engineered to contain a strained dienophile, such as trans-cyclooctene (TCO).[2][3] The inverse-electron-demand Diels-Alder cycloaddition reaction between the tetrazine and TCO is exceptionally fast and occurs under physiological conditions, making it ideal for live-cell imaging.[3][4]

A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature.[5] The tetrazine moiety can quench the fluorescence of the Cy3 dye, and upon reaction with a dienophile, this quenching is relieved, leading to a substantial increase in fluorescence intensity.[5] This "turn-on" effect minimizes background fluorescence from unreacted probes, enhancing the signal-to-noise ratio, which is critical for high-resolution imaging.[5]

Key Applications in Super-Resolution Microscopy

Sulfo-Cy3-Tetrazine is particularly well-suited for single-molecule localization microscopy (SMLM) techniques like STORM and related methods. In STORM, Cy3 dyes can function as "activator" fluorophores when paired with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5), enabling the stochastic photoswitching required for image reconstruction.[6] The bright and photostable nature of Sulfo-Cy3 also makes it a suitable candidate for STED microscopy, where a depletion laser is used to overcome the diffraction limit of light.[7][8]

Data Presentation: Photophysical Properties

The following table summarizes the key quantitative photophysical properties of **Sulfo-Cy3-Tetrazine**, providing a valuable resource for experimental design.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~550-555 nm	[2][9]
Emission Maximum (λ_{em})	~563-570 nm	[2][10]
Molar Extinction Coefficient (ϵ)	~150,000 - 162,000 $\text{cm}^{-1}\text{M}^{-1}$	[10][11]
Fluorescence Quantum Yield (Φ)	~0.1 - 0.31	[10][11]
Solubility	Water, DMSO, DMF	[2][10]
Reactive Group	Tetrazine	[2]
Bioorthogonal Reaction	Inverse-electron-demand Diels-Alder with TCO	[2]

Experimental Protocols

Here, we provide detailed protocols for utilizing **Sulfo-Cy3-Tetrazine** in super-resolution microscopy. The first protocol details the bioorthogonal labeling of cellular targets, a prerequisite for both STORM and STED imaging. Subsequent protocols provide specific guidance for each super-resolution technique.

Protocol 1: Bioorthogonal Labeling of Cellular Proteins with Sulfo-Cy3-Tetrazine

This protocol describes the labeling of a target protein that has been genetically engineered to incorporate a trans-cyclooctene (TCO)-modified non-canonical amino acid.

Materials:

- Cells expressing the TCO-modified protein of interest
- **Sulfo-Cy3-Tetrazine**
- Cell culture medium (e.g., DMEM)
- Phosphate-Buffered Saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets in fixed cells

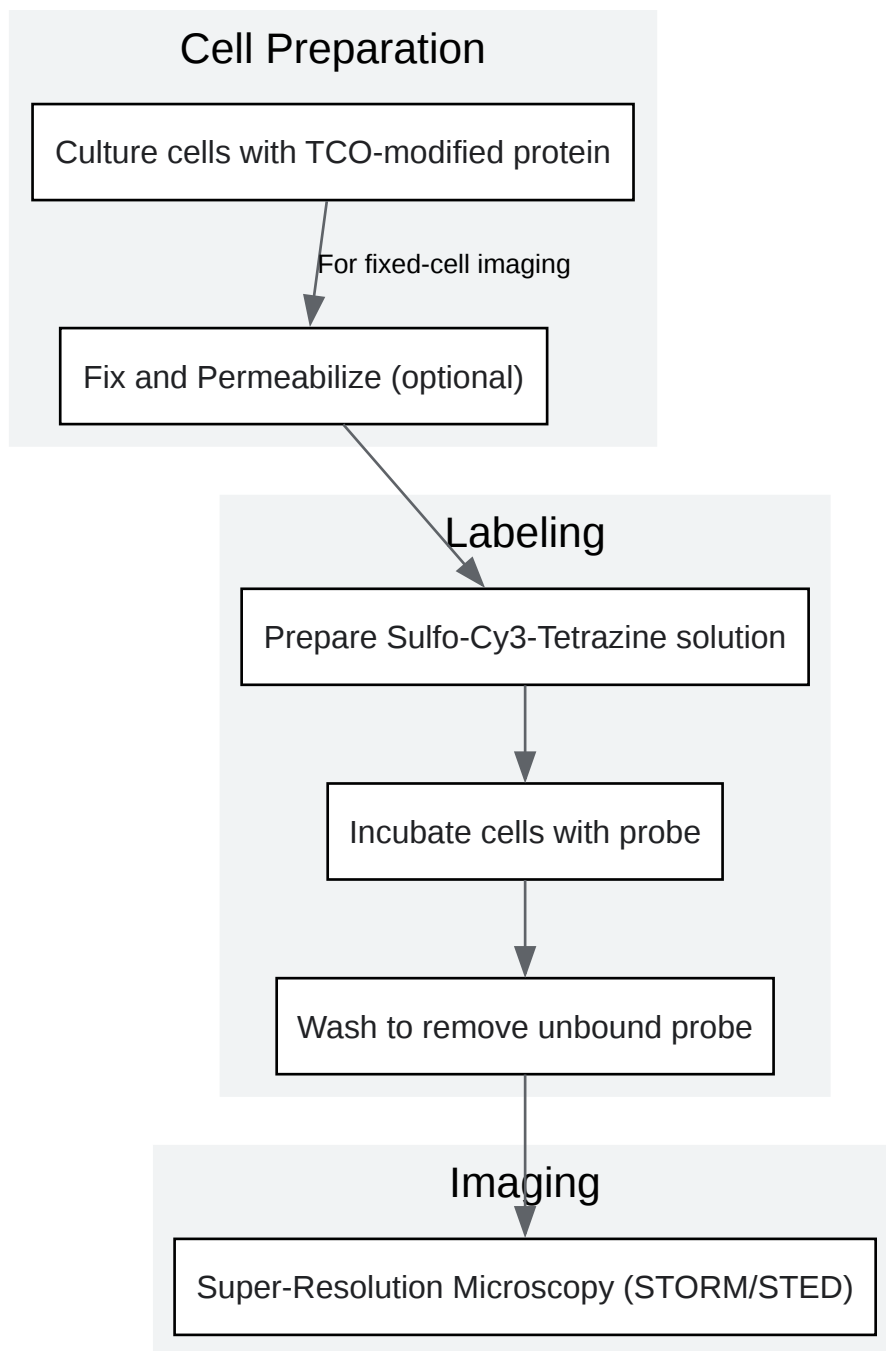
Procedure:

- Cell Culture: Culture cells expressing the TCO-modified protein to the desired confluency on imaging-grade glass-bottom dishes or coverslips.
- Probe Preparation: Prepare a stock solution of **Sulfo-Cy3-Tetrazine** in anhydrous DMSO at a concentration of 1-10 mM. Store in the dark at -20°C.
- Labeling:
 - For live-cell imaging, dilute the **Sulfo-Cy3-Tetrazine** stock solution in pre-warmed cell culture medium to a final concentration of 1-5 μ M.
 - For fixed-cell imaging, after fixation and permeabilization (if required), dilute the **Sulfo-Cy3-Tetrazine** stock solution in PBS to a final concentration of 1-5 μ M.
- Incubation: Replace the cell culture medium (for live cells) or PBS (for fixed cells) with the **Sulfo-Cy3-Tetrazine** labeling solution and incubate for 15-30 minutes at 37°C, protected

from light.

- **Washing:** Gently wash the cells three times with pre-warmed culture medium (for live cells) or PBS (for fixed cells) to remove unbound probe.
- **Proceed to Imaging:** The labeled cells are now ready for super-resolution microscopy. For live-cell imaging, replace the wash buffer with an appropriate live-cell imaging medium. For fixed-cell imaging, mount the coverslip onto a microscope slide with a suitable mounting medium.

Bioorthogonal Labeling Workflow



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Bioorthogonal labeling workflow for super-resolution microscopy.

Protocol 2: (d)STORM Imaging with Sulfo-Cy3-Tetrazine as an Activator Fluorophore

This protocol provides a starting point for performing (direct)STORM imaging using Sulfo-Cy3 as an activator for a reporter dye like Alexa Fluor 647.

Materials:

- Cells labeled with **Sulfo-Cy3-Tetrazine** and a suitable reporter dye (e.g., Alexa Fluor 647-TCO)
- STORM imaging buffer:
 - 10% (w/v) glucose
 - 1 M MEA (cysteamine)
 - GLOX solution (glucose oxidase and catalase)
 - Buffer B (50 mM Tris-HCl pH 8.0, 10 mM NaCl)

Procedure:

- Prepare STORM Imaging Buffer: On the day of imaging, prepare the imaging buffer by combining Buffer B, glucose, GLOX solution, and MEA. The final concentrations should be optimized for your specific setup but a good starting point is 10% glucose, 100 mM MEA, and 1x GLOX in Buffer B.
- Microscope Setup:
 - Use a microscope equipped for STORM imaging with appropriate laser lines for activation (e.g., 561 nm for Cy3) and excitation of the reporter dye (e.g., 647 nm for Alexa Fluor 647).
 - Ensure the system is stable and properly aligned.
- Image Acquisition:

- Mount the labeled sample and replace the buffer with the freshly prepared STORM imaging buffer.
- Locate the region of interest using low laser power.
- Illuminate the sample with the 647 nm laser at high power to excite the reporter dye and induce photoswitching to a dark state.
- Use a low-power 561 nm laser to activate a sparse subset of Sulfo-Cy3 molecules, which in turn reactivate the nearby reporter dyes.
- Acquire a time-series of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
- Adjust the 561 nm activation laser power as needed to maintain a low, constant density of single-molecule blinking events in each frame.
- Image Reconstruction: Process the acquired image series using appropriate localization software (e.g., ThunderSTORM, rapidSTORM) to generate the final super-resolved image.

STORM Imaging Workflow



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Workflow for (d)STORM imaging using **Sulfo-Cy3-Tetrazine**.

Protocol 3: STED Microscopy with Sulfo-Cy3-Tetrazine

This protocol provides a general guideline for performing STED microscopy on samples labeled with **Sulfo-Cy3-Tetrazine**. Optimal parameters will need to be determined empirically for each

specific instrument and sample.

Materials:

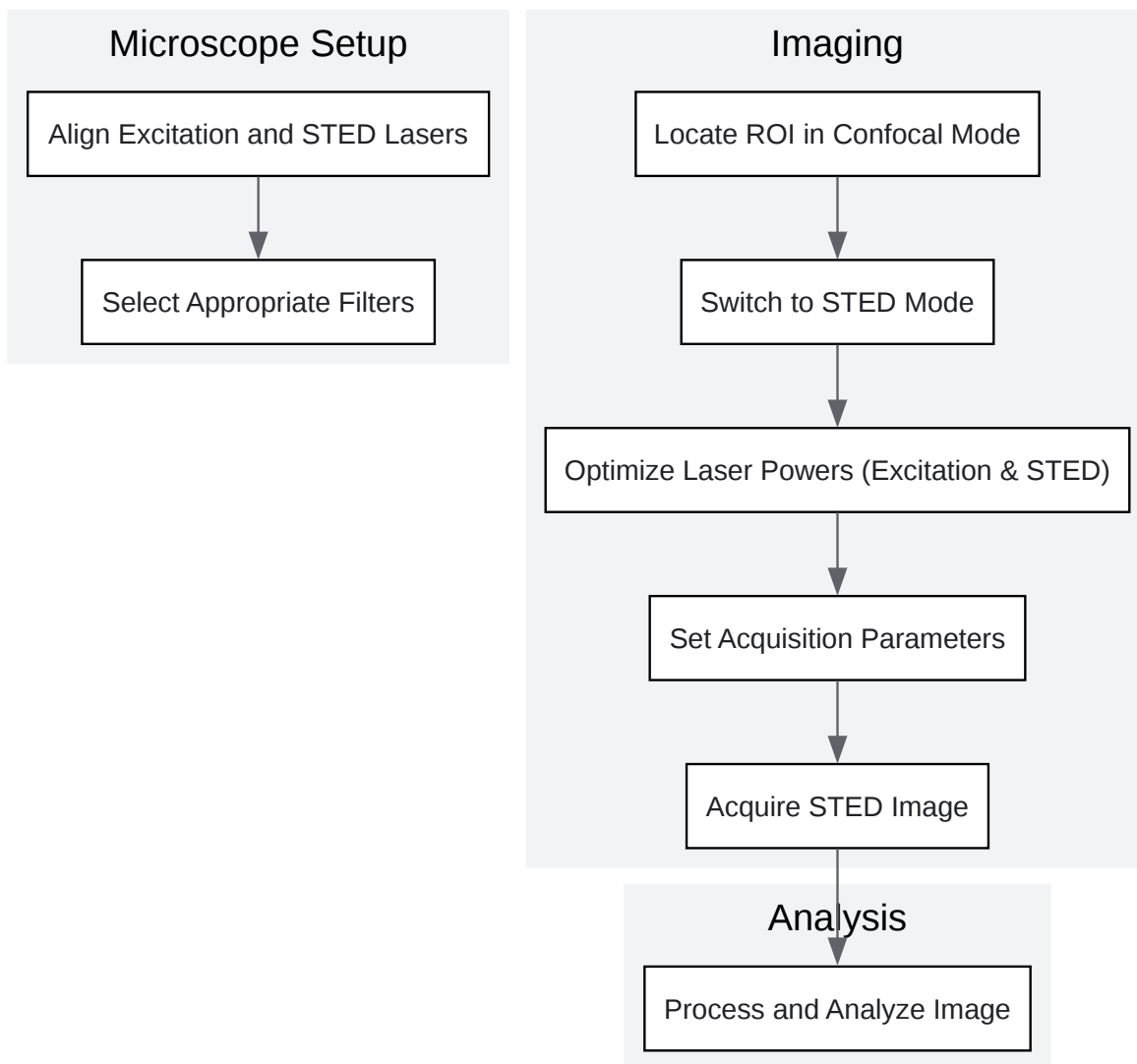
- Cells labeled with **Sulfo-Cy3-Tetrazine**
- STED microscope with appropriate excitation (e.g., ~550 nm) and depletion (e.g., ~660 nm or ~775 nm) lasers.
- Mounting medium with a refractive index matching the immersion oil (e.g., Mowiol, TDE).

Procedure:

- Sample Preparation:
 - For fixed cells, after labeling, mount the coverslip on a microscope slide using a suitable mounting medium. Ensure the mounting medium is fully cured before imaging.
 - For live-cell imaging, maintain the cells in an appropriate imaging medium in a stage-top incubator.
- Microscope Setup:
 - Align the excitation and STED laser beams to ensure optimal overlap.
 - Select the appropriate filter sets for Sulfo-Cy3 fluorescence.
- Image Acquisition:
 - Locate the region of interest using confocal imaging mode with low laser power to minimize photobleaching.
 - Switch to STED imaging mode.
 - Set the excitation laser power to a level that provides a good signal-to-noise ratio without causing excessive photobleaching.

- Gradually increase the STED laser power to achieve the desired resolution enhancement. The optimal STED power will be a balance between resolution and phototoxicity/photobleaching.
- Set the pixel size and dwell time appropriately for the desired resolution and scan speed. Smaller pixel sizes are required for higher resolution.
- Acquire the STED image. For live-cell imaging, time-lapse series can be acquired, but care must be taken to minimize light exposure.
- Image Analysis: Process the acquired STED images using appropriate software to visualize and analyze the super-resolved structures.

STED Imaging Logical Flow



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Logical flow for STED imaging with **Sulfo-Cy3-Tetrazine**.

Concluding Remarks

Sulfo-Cy3-Tetrazine is a versatile and powerful tool for super-resolution microscopy. Its bright fluorescence, high water solubility, and suitability for bioorthogonal labeling make it an excellent choice for researchers aiming to visualize cellular structures and processes at the nanoscale.

The provided protocols offer a solid foundation for implementing **Sulfo-Cy3-Tetrazine** in STORM and STED microscopy experiments. As with any super-resolution technique, optimization of labeling and imaging parameters is crucial for achieving the best possible results.

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